2-Acetyl-1-naphthyl benzoate

CAS No.: 63450-44-2

Cat. No.: VC18695305

Molecular Formula: C19H14O3

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63450-44-2 |

|---|---|

| Molecular Formula | C19H14O3 |

| Molecular Weight | 290.3 g/mol |

| IUPAC Name | (2-acetylnaphthalen-1-yl) benzoate |

| Standard InChI | InChI=1S/C19H14O3/c1-13(20)16-12-11-14-7-5-6-10-17(14)18(16)22-19(21)15-8-3-2-4-9-15/h2-12H,1H3 |

| Standard InChI Key | DPEZTQNZBJBTSI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

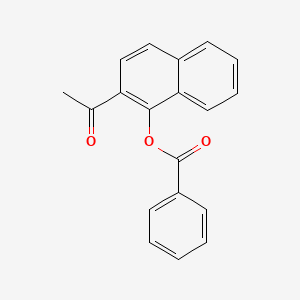

2-Acetyl-1-naphthyl benzoate is systematically named (2-acetylnaphthalen-1-yl) benzoate, reflecting the substitution pattern on the naphthalene backbone. Its molecular formula, C₁₉H₁₄O₃, arises from the fusion of a naphthyl group (C₁₀H₇), an acetyl moiety (C₂H₃O), and a benzoyl group (C₇H₅O₂) . The compound’s IUPAC name underscores the acetyl group at position 2 and the benzoate ester at position 1 of the naphthalene ring (Figure 1).

Table 1: Key Identifiers of 2-Acetyl-1-naphthyl Benzoate

| Property | Value |

|---|---|

| CAS Number | 63450-44-2 |

| Molecular Weight | 290.313 g/mol |

| Exact Mass | 290.094 Da |

| LogP (Octanol-Water) | 4.26 |

| Topological Polar Surface Area | 43.4 Ų |

Physicochemical Properties

Thermal and Physical Characteristics

The compound’s high boiling point (508.7°C) and flash point (227°C) suggest thermal stability, likely due to extended conjugation across the naphthalene and benzoyl systems . Its density of 1.217 g/cm³ aligns with aromatic esters, which typically exhibit higher densities than aliphatic analogs. The refractive index of 1.638 indicates significant electron delocalization, consistent with its polycyclic structure .

Synthesis and Manufacturing

Proposed Synthetic Routes

Although detailed protocols are absent in available literature, rational synthesis pathways can be inferred:

-

Esterification: Reacting 2-acetyl-1-naphthol with benzoyl chloride in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.

-

Transesterification: Employing a benzoate ester (e.g., methyl benzoate) with 2-acetyl-1-naphthol under catalytic conditions.

The absence of melting point data suggests potential challenges in purification, possibly due to the compound’s high viscosity or amorphous solid state.

Industrial and Regulatory Landscape

Harmonized System (HS) Code and Trade Regulations

Classified under HS Code 2916310090 (“Other benzoic acid salts and esters”), the compound faces a 6.5% Most-Favored-Nation (MFN) tariff and 30.0% general tariff . Supervision conditions AB mandate inspection certificates for both import and export, reflecting regulatory scrutiny over benzoic acid derivatives.

Table 2: Regulatory and Economic Indicators

| Parameter | Value |

|---|---|

| VAT Rate | 17.0% |

| Tax Rebate Rate | 9.0% |

| MFN Tariff | 6.5% |

| General Tariff | 30.0% |

Comparative Analysis with Structural Analogs

Functional Group Influence on Properties

Comparative evaluation with related compounds highlights the impact of substituents:

Table 3: Structural Analogs and Key Differences

| Compound | Molecular Formula | Distinct Features |

|---|---|---|

| 2-Naphthyl benzoate | C₁₇H₁₂O₂ | Lacks acetyl group; simpler ester |

| 1-Acetyl-2-naphthol | C₁₂H₁₀O₂ | Acetyl present, no benzoate |

| Benzoylacetone | C₁₀H₁₀O₂ | Linear chain with benzoyl/ketone |

The dual functionality of 2-acetyl-1-naphthyl benzoate confers unique reactivity, such as simultaneous participation in ester hydrolysis and ketone-related reactions, unlike its analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume